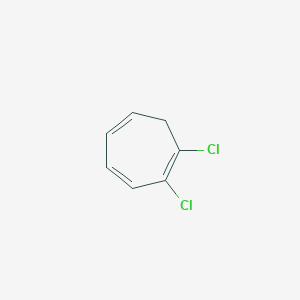
1,2-Dichlorocyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichlorocyclohepta-1,3,5-triene is a chlorinated derivative of cyclohepta-1,3,5-triene. This compound is characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of the cycloheptatriene ring. It is a member of the cycloheptatriene family, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclohepta-1,3,5-triene can be synthesized through the reaction of cyclohepta-1,3,5-triene with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the desired positions. The process involves:
Reactants: Cyclohepta-1,3,5-triene and chlorine gas.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, in the presence of a solvent like carbon tetrachloride to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely involve:
Reactors: Large-scale reactors equipped with temperature and pressure control systems.
Safety Measures: Proper ventilation and safety protocols to handle chlorine gas and prevent any hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Addition Reactions: The double bonds in the cycloheptatriene ring can participate in addition reactions with electrophiles, such as hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Hydrogen halides (e.g., HCl, HBr) under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products
Substitution: Hydroxylated cycloheptatriene derivatives.
Addition: Halogenated cycloheptane derivatives.
Oxidation: Epoxides or other oxidized products.
Scientific Research Applications
1,2-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chlorine atoms and the conjugated double bonds in the cycloheptatriene ring contribute to its reactivity. The compound can:
Interact with Nucleophiles: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Participate in Electrophilic Addition: The double bonds can react with electrophiles, resulting in the addition of new groups to the ring.
Undergo Oxidation: The compound can be oxidized, leading to the formation of epoxides or other oxidized derivatives.
Comparison with Similar Compounds
1,2-Dichlorocyclohepta-1,3,5-triene can be compared with other chlorinated cycloheptatriene derivatives:
1,3-Dichlorocyclohepta-1,3,5-triene: Similar structure but with chlorine atoms at different positions, leading to different reactivity and properties.
1,2-Dibromocyclohepta-1,3,5-triene: Brominated analogue with similar reactivity but different physical properties due to the presence of bromine atoms.
Cyclohepta-1,3,5-triene: The parent compound without halogen substitution, exhibiting different reactivity and chemical behavior.
Properties
CAS No. |
62187-24-0 |
|---|---|
Molecular Formula |
C7H6Cl2 |
Molecular Weight |
161.03 g/mol |
IUPAC Name |
1,2-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-4H,5H2 |
InChI Key |
NNFQNMXTBIGZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















